
R-Tetrahydropapaverine
Vue d'ensemble
Description
R-Tetrahydropapaverine: is a chiral isoquinoline alkaloid derived from the opium poppy plant, Papaver somniferum.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reduction of Papaverine: R-Tetrahydropapaverine can be synthesized by the reduction of papaverine using sodium borohydride (NaBH4) in the presence of a suitable solvent such as ethanol.
Bischler-Napieralski Cyclization: Another method involves the Bischler-Napieralski cyclization of 3,4-dimethoxyphenylacetic acid and 3,4-dimethoxyphenylethylamine, followed by reduction.
Industrial Production Methods:
Immobilized Imine Reductase Catalysis: Industrially, this compound can be produced using immobilized imine reductase, which offers high selectivity and activity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: R-Tetrahydropapaverine can undergo oxidation to form papaverine.
Reduction: It can be reduced to form various derivatives, including dihydropapaverine.
Substitution: It can participate in substitution reactions to form hybrid derivatives.
Common Reagents and Conditions:
Oxidation: Short-chain dehydrogenase/reductase enzymes are commonly used.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Various aldehydes and ketones in the presence of organocatalysts.
Major Products:
Papaverine: Formed through oxidation.
Dihydropapaverine: Formed through reduction.
Hybrid Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
Pharmaceutical Applications
1.1 Precursor for Neuromuscular Blocking Agents
R-Tetrahydropapaverine is primarily recognized as a key intermediate in the synthesis of cisatracurium and atracurium, both of which are neuromuscular blocking agents used during anesthesia. These agents facilitate intubation and muscle relaxation during surgical procedures. The semisynthetic pathway from R-THP to these agents has been optimized to ensure consistent supply amidst shortages experienced during the COVID-19 pandemic .
Table 1: Synthesis Pathway of Neuromuscular Blocking Agents
Compound | Role | Source |
---|---|---|
This compound | Precursor | Biosynthesis from natural products |
Atracurium | Neuromuscular blocker | Derived from R-THP |
Cisatracurium | Neuromuscular blocker | Derived from R-THP |
1.2 Anticancer Properties
Recent studies have indicated that papaverine, including its derivatives like R-THP, exhibits anticancer properties. Research has shown that papaverine can inhibit cell proliferation in various cancer cell lines, including MCF-7 breast cancer cells, by inducing apoptosis and blocking cell cycle progression .
Case Study: Papaverine in Cancer Treatment
- Objective : To evaluate the effects of papaverine on MCF-7 cell line.
- Findings : Papaverine treatment resulted in a significant reduction in cell viability and induced apoptosis through ROS-mediated pathways.
Vascular Applications
2.1 Antispasmodic and Vasodilatory Effects
Papaverine is widely used as an antispasmodic agent to treat vascular spasms during surgeries. Its ability to relax smooth muscle and increase blood flow makes it valuable in managing conditions like erectile dysfunction and postoperative vasospasms .
Table 2: Pharmacological Effects of Papaverine Derivatives
Effect | Mechanism | Clinical Application |
---|---|---|
Vasodilation | Inhibition of phosphodiesterase | Erectile dysfunction |
Antispasmodic | Smooth muscle relaxation | Vascular surgeries |
Anticancer | Induction of apoptosis | Cancer therapy |
Biosynthesis and Metabolic Engineering
Recent advancements in metabolic engineering have enabled the biosynthesis of this compound through engineered yeast strains. This approach enhances the yield and availability of R-THP, addressing supply chain challenges faced by pharmaceutical manufacturers .
Case Study: Engineered Yeast for R-THP Production
- Objective : To develop a yeast strain capable of producing R-THP efficiently.
- Methodology : Knockout of multidrug resistance transporters and optimization of fermentation conditions.
- Results : Achieved a 600-fold increase in R-THP concentration, demonstrating the feasibility of microbial biosynthesis for pharmaceutical applications.
Market Dynamics and Future Outlook
The market for this compound Hydrochloride has shown moderate growth due to its therapeutic potential in treating cardiovascular and neurological disorders. The increasing prevalence of these conditions is driving research investments and clinical trials aimed at expanding its applications .
Table 3: Market Trends for this compound Hydrochloride (2018-2022)
Year | Market Growth (%) | Key Drivers |
---|---|---|
2018 | Moderate | Increased CVD prevalence |
2019 | Moderate | Regulatory hurdles |
2020 | Slow | COVID-19 impact on supply chains |
2021 | Moderate | Rising awareness of therapeutic uses |
2022 | Positive outlook | Advances in biotechnology |
Mécanisme D'action
R-Tetrahydropapaverine exerts its effects primarily through its role as a precursor in the biosynthesis of pharmacologically active compounds. It undergoes enzymatic transformations that lead to the formation of compounds with specific biological activities .
Comparaison Avec Des Composés Similaires
Papaverine: An isoquinoline alkaloid with vasodilatory properties.
Dihydropapaverine: A reduced form of papaverine with similar pharmacological activities.
Noscapine: Another isoquinoline alkaloid with antitussive properties.
Uniqueness: R-Tetrahydropapaverine is unique due to its chiral nature and its role as a precursor in the synthesis of various pharmacologically active compounds. Its ability to form hybrid derivatives for use in asymmetric synthesis further distinguishes it from other similar compounds .
Activité Biologique
R-Tetrahydropapaverine (R-THP) is a derivative of papaverine, a well-known alkaloid derived from the opium poppy. The compound has garnered attention for its diverse biological activities, particularly in the realms of neuromuscular blocking, vasodilation, and potential antiviral effects. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and recent research findings.
This compound is characterized by its tetrahydroisoquinoline structure, which is crucial for its biological activity. The compound functions primarily as a phosphodiesterase inhibitor, leading to increased levels of cyclic AMP (cAMP) in cells. This mechanism underlies its vasodilatory effects and contributes to its role as a neuromuscular blocker.
Therapeutic Applications
- Neuromuscular Blocking Agent :
- Vasodilatory Effects :
- Antiviral Properties :
Research Findings
Recent investigations into the biosynthesis of R-THP highlight advancements in metabolic engineering that allow for efficient production of this compound through microbial pathways. A study reported the successful microbial biosynthesis of (S)-tetrahydropapaverine using engineered yeast strains . This approach not only enhances the availability of R-THP but also reduces reliance on traditional extraction methods from opium poppy.
Table 1: Biological Activities of this compound
Activity Type | Mechanism | Reference |
---|---|---|
Neuromuscular Blockade | Inhibition at neuromuscular junction | |
Vasodilation | Phosphodiesterase inhibition | |
Antiviral | Inhibition of viral replication |
Case Studies
- Clinical Application in Anesthesia :
- Antiviral Efficacy :
Propriétés
IUPAC Name |
(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-6,10-12,16,21H,7-9H2,1-4H3/t16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWQTVWJNHKSCC-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866423 | |
Record name | (1R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20866423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50896-90-7, 54417-53-7 | |
Record name | (1R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20866423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 54417-53-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.